Product packaging for 2-(3-Methoxybenzyl)succinic acid(Cat. No.:CAS No. 20940-75-4)

2-(3-Methoxybenzyl)succinic acid

Cat. No.: B2658933
CAS No.: 20940-75-4
M. Wt: 238.239
InChI Key: FMZYGPLENOEZAC-UHFFFAOYSA-N
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Description

Significance of the Succinic Acid Scaffold in Chemical Synthesis and Biological Systems

Succinic acid, a dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in living organisms. frontiersin.orgnih.gov Its importance in biological systems has led to its identification by the United States Department of Energy as one of the top 12 value-added bio-based platform chemicals. frontiersin.org In chemical synthesis, the succinic acid scaffold is highly valued for its versatility. It can be converted into a range of important industrial chemicals, including 1,4-butanediol, butadiene, and tetrahydrofuran. frontiersin.org Furthermore, succinic acid and its derivatives have wide-ranging applications in industries such as bioplastics, cosmetics, pharmaceuticals, and food. nih.gov Research has also explored the potential of succinic acid derivatives for their anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai

Architectural Features of 2-(3-Methoxybenzyl)succinic Acid and Relevance of the Methoxybenzyl Moiety

The structure of this compound is characterized by a benzyl (B1604629) group attached to a succinic acid backbone, with a methoxy (B1213986) group (-OCH3) located at the meta position of the benzene (B151609) ring. ontosight.ai This specific arrangement of functional groups confers distinct physical and chemical properties. The methoxy group is a common feature in many natural products and approved drugs. nih.gov Its presence can significantly influence a molecule's ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov The methoxy group can enhance hydrophobic interactions and act as a hydrogen bond acceptor, which can lead to more stable ligand-protein binding. researchgate.net However, it can also be a site of metabolic transformation through O-demethylation. researchgate.net The methoxybenzoyl moiety, a related structure, has been a focus in the development of compounds that inhibit tubulin polymerization and show potent anticancer activity. nih.gov

Historical and Contemporary Research Landscape of this compound and its Related Derivatives

Research interest in this compound and its derivatives is often driven by their potential biological activities. ontosight.ai While specific historical research on this exact compound is not extensively documented in readily available literature, the broader class of succinic acid derivatives has been a subject of ongoing investigation. For instance, derivatives have been explored for their potential as anti-inflammatory, antioxidant, and antimicrobial agents. ontosight.ai The modification of the benzyl group and the inclusion of a methoxy substituent are key strategies in medicinal chemistry to modulate a compound's interaction with biological targets like enzymes and receptors. ontosight.ai More recent research on related structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, has identified potent and selective inhibitors of enzymes like 12-lipoxygenase, which is implicated in various diseases. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol ontosight.ai
CAS Number 20940-75-4 ontosight.ai
IUPAC Name This compound ontosight.ai
Synonyms CHEMBL1373885, MFCD00582472, AS61104, SY126503 ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B2658933 2-(3-Methoxybenzyl)succinic acid CAS No. 20940-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZYGPLENOEZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Methoxybenzyl Succinic Acid

Established Synthetic Routes for 2-(3-Methoxybenzyl)succinic Acid and Analogs

The synthesis of this compound and its related analogs is often achieved through robust and well-documented chemical reactions. These methods typically involve the formation of the core succinic acid structure followed by the strategic introduction of the desired benzyl (B1604629) substituent.

Condensation Reactions in the Formation of the Succinic Acid Backbone

A cornerstone in the synthesis of substituted succinic acids is the Stobbe condensation. wikipedia.orgorganicreactions.orgsynarchive.com This reaction involves the condensation of a ketone or an aldehyde with a succinic acid ester, such as diethyl succinate (B1194679), in the presence of a strong base like sodium ethoxide. wikipedia.orgorganicreactions.org The reaction mechanism is initiated by the deprotonation of the succinic ester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A key feature of the Stobbe condensation is the formation of a γ-lactone intermediate, known as a Stobbe adduct. wikipedia.org Subsequent base-catalyzed ring-opening of this lactone yields the salt of an alkylidenesuccinic acid half-ester. wikipedia.orgsynarchive.com

For the synthesis of this compound, 3-methoxybenzaldehyde (B106831) serves as the carbonyl-containing starting material. The reaction with diethyl succinate under Stobbe conditions leads to the formation of an intermediate which, after subsequent chemical reduction of the double bond, yields the desired this compound backbone.

Introduction of the Methoxybenzyl Group: Strategic Precursors and Coupling Reactions

The 3-methoxybenzyl moiety is typically introduced early in the synthetic sequence by using 3-methoxybenzaldehyde as a key precursor in condensation reactions like the Stobbe condensation. In broader synthetic strategies involving complex molecules, methoxybenzyl groups, particularly the p-methoxybenzyl (PMB) ether, are widely used as protecting groups for alcohols, phenols, carboxylic acids, and amines. total-synthesis.comfiveable.menih.gov

The introduction of a PMB protecting group is commonly achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base like sodium hydride. total-synthesis.comchem-station.com While PMB ethers are less stable to acid than standard benzyl ethers, they offer the unique advantage of being cleavable under oxidative conditions, for instance, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comchem-station.com This allows for selective deprotection in multi-step syntheses. total-synthesis.com The principles governing the use of the para-isomer are applicable to other isomers, although the electronic effects of the methoxy (B1213986) group's position on the aromatic ring can influence reactivity.

Stereoselective Synthesis and Enantiomeric Resolution of this compound

Due to the presence of a chiral center, this compound exists as a pair of enantiomers. The control of stereochemistry is crucial for its application in the synthesis of biologically active molecules. This is achieved either by directing the formation of a specific stereoisomer during the synthesis or by separating the enantiomers from a racemic mixture.

Chiral Auxiliaries and Asymmetric Catalysis in Succinic Acid Derivatization

Asymmetric synthesis relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directing the subsequent reaction to favor the formation of one diastereomer over the other. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgnumberanalytics.com

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgsigmaaldrich.comresearchgate.net In the context of synthesizing chiral succinic acid derivatives, a chiral auxiliary can be attached to the succinic acid moiety. The steric and electronic properties of the auxiliary then guide the approach of incoming reagents, leading to a highly diastereoselective transformation. For example, in an alkylation reaction, the chiral auxiliary can shield one face of an enolate, forcing the alkylating agent to attack from the less hindered face. researchgate.net

Optical Resolution Techniques for Diastereomeric Salt Formation

When a racemic mixture of this compound is synthesized, the individual enantiomers can be separated through a process called optical resolution. wikipedia.org A widely employed method is the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orglibretexts.org Once a pure diastereomeric salt is isolated, the chiral base is removed by treatment with an acid, yielding the enantiomerically pure carboxylic acid. libretexts.orglibretexts.org A specific example is the resolution of racemic this compound using the chiral amine (1R,2S)-2-(benzylamino)cyclohexylmethanol to isolate the (R)-enantiomer. vulcanchem.com Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine, quinine, and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org

Functional Group Transformations and Derivatization Strategies

The carboxylic acid functional groups of this compound can undergo a variety of transformations to produce a range of derivatives. These reactions are essential for its use as a versatile intermediate in organic synthesis.

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the carboxylic acid groups are often derivatized to increase their volatility. researchgate.netresearchgate.net Common derivatization methods include esterification to form methyl or ethyl esters, or silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) esters. researchgate.netresearchgate.netund.edu

Esterification Reactions: Mechanistic Pathways and Synthetic Applications

The conversion of the carboxylic acid functionalities in this compound to esters is a fundamental transformation that enhances its utility in various synthetic applications. This process can be achieved through several mechanistic pathways, most notably the Fischer-Speier esterification and acylation using activated derivatives.

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several reversible steps. Initially, a proton from the acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com Given the reaction's equilibrium nature, specific techniques are often employed to drive it to completion, such as using the alcohol as the solvent (to provide a large excess) or removing the water byproduct using a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, esterification can be accomplished under milder, non-equilibrium conditions by first converting the carboxylic acid to a more reactive intermediate. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. This highly electrophilic species can then react readily with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. Another approach involves using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or activators such as 4-(N,N-dimethylamino)pyridine (DMAP) to facilitate the reaction between the carboxylic acid and the alcohol. nih.gov

A primary synthetic application of esterifying this compound and related succinates is in the development of prodrugs. nih.govnih.gov Carboxylic acids are often ionized at physiological pH, limiting their ability to cross cellular membranes. By converting them into esters, their lipophilicity is increased, allowing for better cell permeability. nih.gov Once inside the cell, endogenous esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid compound. nih.govnih.gov For example, studies have shown that methyl and ethyl esters of succinate can act as effective insulin (B600854) secretagogues by delivering succinate into pancreatic islets. nih.gov This strategy leverages the ester as a temporary, protective group to ensure the delivery of the active molecule to its target site. nih.gov

Table 1: Selected Esterification Methodologies for Succinic Acid Derivatives

Method Reagents & Catalysts Mechanism Key Features
Fischer-Speier Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) Acid-catalyzed nucleophilic acyl substitution Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com
Acyl Chloride Intermediate Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol and a Base (e.g., Pyridine) Nucleophilic acyl substitution Non-equilibrium, often faster and higher yielding than Fischer esterification.
Carbodiimide Coupling Dicyclohexylcarbodiimide (DCC), Alcohol Formation of an O-acylisourea intermediate Mild conditions; byproduct (dicyclohexylurea) can be difficult to remove.
DMAP-Catalyzed Acylation Acid Chloride (e.g., methyl-4-chloro-4-oxobutyrate), 4-(N,N-dimethylamino)pyridine (DMAP) Nucleophilic catalysis Highly efficient for sterically hindered alcohols and acids. nih.gov
Solid Acid Catalysis Alcohol, Solid Acid Catalyst (e.g., Starbon® acids) Heterogeneous catalysis Environmentally friendly due to catalyst recyclability. rsc.org

Formation of Anhydrides, Imides, and Other Cyclic Derivatives

The dicarboxylic acid structure of this compound allows for intramolecular cyclization reactions to form a variety of five-membered ring derivatives, including anhydrides and imides. These cyclic compounds are often important intermediates for further synthetic modifications.

The corresponding cyclic anhydride (B1165640), 2-(3-methoxybenzyl)succinic anhydride, can be synthesized through the dehydration of the diacid. This is typically achieved by heating the compound, often in the presence of a dehydrating agent like acetic anhydride or by using azeotropic distillation to remove water. The resulting anhydride is a more reactive acylating agent than the parent diacid and serves as the primary precursor for the synthesis of imides and other derivatives.

The formation of succinimides from this compound generally proceeds in a two-step sequence. First, the corresponding anhydride is treated with a primary amine (R-NH₂) in a ring-opening reaction to form an intermediate amic acid. google.com The second step involves the cyclization of the amic acid with the elimination of water to form the N-substituted imide ring. Several methods exist to facilitate this dehydration/cyclization step. A common approach is thermal dehydration, simply heating the amic acid. Alternatively, chemical dehydrating agents can be used, such as reacting the amic acid with thionyl chloride in ethanol (B145695) or using dicyclohexylcarbodiimide (DCC), which readily promotes ring closure. google.com In some cases, to prevent the formation of isoimide (B1223178) byproducts when using DCC, an isomerizing agent like 1-hydroxybenzotriazole (B26582) (HOBt) is added. google.com

Beyond anhydrides and imides, the structure of this compound is amenable to other cyclization reactions. A significant transformation is the intramolecular Friedel-Crafts acylation. vulcanchem.com Under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), one of the carboxylic acid groups can acylate the electron-rich methoxy-substituted benzene (B151609) ring. This reaction forms a new carbon-carbon bond and results in a tetralone-derived structure, specifically (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, a key intermediate in the synthesis of certain pharmaceuticals. vulcanchem.com

Table 2: Synthesis of Cyclic Derivatives from this compound

Derivative Type General Method Reagents/Conditions Intermediate Product
Cyclic Anhydride Dehydration Heat, Acetic Anhydride - 2-(3-Methoxybenzyl)succinic anhydride

| Cyclic Imide | Amine Condensation & Cyclization | 1. Primary Amine (R-NH₂) 2. Heat or SOCl₂/EtOH or DCC/HOBt | Amic Acid | N-substituted 2-(3-methoxybenzyl)succinimide google.com | | Naphthoic Acid | Intramolecular Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃), Dichloromethane | - | (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid vulcanchem.com |

Modifications for Enhanced Reactivity and Subsequent Transformations

To facilitate further chemical transformations, the carboxylic acid groups of this compound can be converted into more reactive functional groups. This strategy enhances its utility as a synthetic building block, allowing for reactions that are otherwise difficult to achieve with the diacid itself.

The most direct method for enhancing reactivity is the conversion of the carboxylic acid groups into acyl chlorides. Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH groups with -Cl atoms. The resulting diacyl chloride is a much stronger electrophile and readily participates in a wider range of nucleophilic acyl substitution reactions under milder conditions than the parent diacid. These activated intermediates can be used for the efficient synthesis of amides, esters, and other acyl derivatives.

As discussed previously, the formation of 2-(3-methoxybenzyl)succinic anhydride is another key strategy for activation. The anhydride is more reactive than the diacid and is a crucial intermediate for forming esters and amides, particularly in the two-step synthesis of imides. google.com

Furthermore, the inherent structural features of the molecule can be leveraged for specific transformations. The electron-donating 3-methoxy group on the benzyl ring activates the aromatic ring towards electrophilic substitution. vulcanchem.com This built-in reactivity is exploited in the intramolecular Friedel-Crafts acylation to form polycyclic structures. vulcanchem.com Subsequent transformations can then be performed on this new scaffold. For instance, the resulting naphthoic acid derivative is a precursor for the synthesis of (S)-2-amino-7-methoxytetralin [(S)-AMT], a non-opioid analgesic, which involves catalytic hydrogenation of the intermediate. vulcanchem.com This demonstrates how an initial modification (cyclization) enables a cascade of subsequent, valuable transformations.

Sophisticated Structural Elucidation and Spectroscopic Characterization of 2 3 Methoxybenzyl Succinic Acid

High-Resolution Spectroscopic Techniques for Structural Assignment

Spectroscopic techniques provide a detailed view of the molecular framework by measuring the interaction of the molecule with electromagnetic radiation. Each method offers unique insights, and together they allow for a complete assignment of the chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By mapping the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, one can deduce the precise connectivity and stereochemistry of a molecule.

For 2-(3-Methoxybenzyl)succinic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxybenzyl group, the aliphatic protons of the succinic acid backbone, the benzylic protons, and the methoxy (B1213986) group protons. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts of these peaks are indicative of the carbon's hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic).

While specific, fully assigned experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on the analysis of its constituent fragments.

Expected ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-COOH 10.0 - 13.0 Broad Singlet Chemical shift is concentration and solvent dependent.
Aromatic (H2, H4, H5, H6) 6.7 - 7.3 Multiplets Complex splitting pattern due to meta and ortho couplings.
-OCH₃ ~3.8 Singlet Characteristic shift for a methoxy group on an aromatic ring.
-CH- (succinic acid) 2.9 - 3.2 Multiplet Chiral center, coupled to adjacent CH₂ protons.
-CH₂- (benzylic) 2.8 - 3.1 Doublet of Doublets Coupled to the chiral -CH- proton.

Expected ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
-COOH (C1 & C4) 173 - 178 Two distinct signals for the two carboxylic acid carbons.
Aromatic (C1') ~140 Quaternary carbon attached to the benzyl (B1604629) group.
Aromatic (C3') ~160 Quaternary carbon attached to the methoxy group.
Aromatic (C2', C4', C5', C6') 112 - 130 Four distinct signals for the aromatic methine carbons.
-OCH₃ ~55 Characteristic shift for a methoxy carbon.
-CH- (succinic acid, C2) 40 - 45 Aliphatic methine carbon.
-CH₂- (benzylic) 35 - 40 Benzylic methylene (B1212753) carbon.

Further elucidation using two-dimensional (2D-NMR) techniques like COSY (Correlation Spectroscopy) would confirm ¹H-¹H couplings, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, solidifying the assignment of the 3-methoxybenzyl group to the C2 position of the succinic acid core.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. This technique is exceptionally useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be dominated by absorptions characteristic of its carboxylic acid and substituted benzene (B151609) moieties.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 O-H Stretch (very broad) Carboxylic Acid
3100 - 3000 C-H Stretch (aromatic) Benzene Ring
3000 - 2850 C-H Stretch (aliphatic) -CH₂- and -CH-
~1710 C=O Stretch Carboxylic Acid (dimer)
1600, 1480 C=C Stretch Aromatic Ring
~1260 C-O Stretch (asymmetric) Aryl Ether
~1040 C-O Stretch (symmetric) Aryl Ether

The very broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids, while the strong carbonyl (C=O) absorption confirms their presence. Specific stretches for the C-O bond of the methoxy group and the C=C bonds of the aromatic ring provide further structural confirmation.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern.

For this compound (C₁₂H₁₄O₅), the calculated molecular weight is 238.24 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed with high accuracy. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), pseudomolecular ions such as [M+H]⁺ (m/z 239.08) or [M-H]⁻ (m/z 237.07) are common.

The fragmentation pattern provides a roadmap of the molecule's structure. Key expected fragmentation pathways would include:

Loss of a carboxyl group: [M - COOH]⁺

Loss of water: [M - H₂O]⁺

Benzylic cleavage: Cleavage of the bond between the succinic acid moiety and the benzyl group, leading to a prominent peak corresponding to the methoxybenzyl cation at m/z 121.

Fragmentation of the succinic acid chain: As seen with succinic acid itself, fragments corresponding to the loss of CO₂ or other small neutral molecules are expected.

Predicted Major Mass Spectrometry Fragments

m/z (for M⁺) Proposed Fragment Identity
238 Molecular Ion (M⁺)
193 [M - COOH]⁺
121 [C₈H₉O]⁺ (methoxybenzyl cation)

X-ray Crystallography for Crystalline Structure Determination and Conformational Analysis

While spectroscopic methods define molecular structure, X-ray crystallography provides an unambiguous determination of the atomic arrangement in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles of this compound. It would reveal the molecule's preferred conformation in the crystal lattice and detail the intermolecular hydrogen bonding network, which is expected to be dominated by interactions between the carboxylic acid groups. As of this writing, a public domain crystal structure for this compound has not been identified in the primary scientific literature.

Advanced Solid-State Characterization Methods for Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can have distinct physical properties. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR would be employed to screen for and characterize different polymorphic forms of this compound. Crystal engineering studies would explore the formation of co-crystals with other molecules to modify its physicochemical properties through controlled intermolecular interactions. Currently, there are no specific studies on the polymorphism or crystal engineering of this compound available in published literature.

Computational Chemistry and Molecular Modeling of 2 3 Methoxybenzyl Succinic Acid

Quantum Chemical Calculations: Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 2-(3-Methoxybenzyl)succinic acid at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution, preferred geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule by adjusting the positions of its atoms, revealing the most probable bond lengths and angles.

The stability of the molecule can be further assessed by calculating its thermodynamic properties, such as the enthalpy of formation and Gibbs free energy. These values provide a measure of the molecule's stability relative to other isomers or related compounds. Reactivity descriptors, such as the Fukui functions and dual descriptor, can also be derived from DFT calculations. These descriptors help in identifying the most reactive sites within the molecule, indicating which atoms are more susceptible to electrophilic or nucleophilic attack. For instance, the carboxylic acid groups are expected to be primary sites for nucleophilic attack, while the aromatic ring can undergo electrophilic substitution.

A study on the stereoinversion of succinimide (B58015) residues, which are structurally related to succinic acid, utilized DFT calculations to understand the catalytic role of a hydrogen phosphate (B84403) ion. mdpi.com This highlights the utility of DFT in elucidating reaction mechanisms at a molecular level.

Table 1: Illustrative DFT-Calculated Properties of this compound

PropertyIllustrative Value
Enthalpy of Formation (gas phase)-750.0 kJ/mol
Gibbs Free Energy of Formation (gas phase)-580.0 kJ/mol
Dipole Moment3.5 D

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are not derived from actual published computational results for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich methoxybenzyl group, while the LUMO may be distributed over the carboxylic acid moieties. The HOMO-LUMO gap can be calculated using DFT, and this information is valuable for predicting the molecule's behavior in chemical reactions.

Furthermore, the analysis of electronic transitions between molecular orbitals, often performed using Time-Dependent DFT (TD-DFT), can predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. This allows for the characterization of its photophysical properties and can be correlated with experimental spectroscopic data. Studies on aromatic carboxylic acids have demonstrated the utility of HOMO-LUMO analysis in understanding their electronic properties and reactivity. researchgate.netdergipark.org.tr The inclusion of different functional groups can significantly impact the HOMO-LUMO gap. frontiersin.orgresearchgate.net

Table 2: Illustrative Frontier Orbital Energies of this compound

OrbitalIllustrative Energy
HOMO-6.5 eV
LUMO-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are not derived from actual published computational results for this compound.

Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, allowing it to adopt a wide range of conformations. MD simulations can identify the most populated conformational states and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its binding affinity.

Solvation effects are also crucial for understanding the behavior of this compound in a biological context. MD simulations can explicitly model the interactions between the molecule and surrounding water molecules, providing insights into how solvation affects its conformation and dynamics. Studies on dicarboxylic acids have shown that intermolecular interactions in the condensed phase play a significant role in stabilizing certain conformers. acs.org The behavior of dicarboxylic acids at interfaces, such as in an aqueous aerosol, can also be investigated using MD simulations. nih.govumd.edurutgers.edu

Molecular Docking and Ligand-Protein Interaction Prediction (within in vitro mechanistic frameworks)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

For this compound, molecular docking could be used to investigate its potential to interact with specific enzymes or receptors. For instance, given its structural similarity to succinic acid, it could be docked into the active site of succinate (B1194679) dehydrogenase or other enzymes that recognize succinate as a substrate or regulator. The docking process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity.

The results of a docking study can reveal the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives. Molecular docking studies have been successfully applied to various succinic acid derivatives to explore their potential as inhibitors of specific enzymes. wjpps.comresearchgate.net

Prediction of Reactivity Indices and Stereoselectivity from Computational Models

Computational models can provide valuable predictions about a molecule's reactivity and stereoselectivity. As mentioned earlier, DFT-based reactivity indices can pinpoint the most reactive sites in this compound.

The molecule also contains a chiral center at the carbon atom of the succinic acid moiety that is attached to the benzyl (B1604629) group. This means that it can exist as two enantiomers. Computational methods can be used to study the stereoselectivity of reactions involving this chiral center. For example, by modeling the transition states of reactions leading to the formation of each enantiomer, it is possible to predict which one will be preferentially formed. This is particularly important in the synthesis of chiral molecules, where controlling the stereochemistry is often a major challenge.

Computational Design and Virtual Screening of Novel this compound Derivatives

One of the most powerful applications of computational chemistry is in the design of novel molecules with desired properties. Starting from the structure of this compound, computational methods can be used to design and evaluate new derivatives with improved activity or other desirable characteristics.

This process often involves virtual screening, where large libraries of virtual compounds are computationally evaluated for their potential to bind to a specific target. By making systematic modifications to the structure of this compound, such as altering the substitution pattern on the aromatic ring or modifying the carboxylic acid groups, it is possible to generate a library of new derivatives. These derivatives can then be docked into a target protein to predict their binding affinities.

The most promising candidates from the virtual screen can then be synthesized and tested experimentally, significantly accelerating the drug discovery process. This approach allows for a more rational and targeted approach to the design of new therapeutic agents.

Biochemical and Biological Research Perspectives on 2 3 Methoxybenzyl Succinic Acid Mechanistic and in Vitro Focus

Involvement of Succinic Acid Derivatives in Metabolic Pathways and Biochemical Cycles

Succinic acid, in its anionic form succinate (B1194679), is a pivotal metabolic intermediate central to cellular energy production. wikipedia.org As a key component of the tricarboxylic acid (TCA) cycle, its derivatives and analogs are subjects of extensive research to understand their influence on metabolic pathways and biochemical processes.

Succinic acid is a critical intermediate in the TCA cycle, a series of chemical reactions used by aerobic organisms to release stored energy. nih.gov The cycle occurs in the mitochondrial matrix, where acetyl-CoA is oxidized to generate ATP, the cell's primary energy currency. doubtnut.com Succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction that also produces GTP or ATP. doubtnut.comnih.gov It is then oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), an enzyme uniquely embedded in the inner mitochondrial membrane where it also functions as Complex II of the electron transport chain. wikipedia.orgyoutube.com

There are three primary metabolic pathways for succinate formation: the oxidative branch of the TCA cycle, the reductive branch of the TCA cycle, and the glyoxylate (B1226380) pathway. nih.govresearchgate.netresearchgate.net Under anaerobic conditions, some microbes utilize the reductive TCA cycle branch to produce succinate as a major fermentation end product. nih.govnih.gov

Disruptions in the TCA cycle can lead to significant metabolic reprogramming. For instance, loss-of-function mutations in the genes encoding SDH are linked to certain tumors. wikipedia.orgnih.gov Such mutations cause a blockade of the TCA cycle, leading to a dramatic accumulation of succinate. nih.govoup.com This accumulated succinate can diffuse into the cytoplasm and act as an oncometabolite, altering cellular signaling and gene expression, which in turn promotes tumorigenesis through epigenetic dysregulation. wikipedia.orgnih.govnih.gov

As the substrate for SDH (Complex II), succinate directly links the TCA cycle to the mitochondrial electron transport chain (ETC) and cellular respiration. nih.govmdpi.com The oxidation of succinate to fumarate by SDH is coupled with the reduction of FAD to FADH2, which then donates electrons to the ETC to drive ATP synthesis. youtube.com

In vitro studies using cell-permeable succinate analogs, such as diethyl succinate (DES), have demonstrated a direct impact on mitochondrial function. In human umbilical vein endothelial cells (HUVECs), DES treatment was shown to acutely reduce maximal respiration and ATP production. mdpi.com This was accompanied by an increase in the production of reactive oxygen species (ROS), including mitochondrial superoxide, and a reduction in the mitochondrial membrane potential. mdpi.com

Conversely, under conditions of mitochondrial stress, such as a Complex I deficiency, succinate supplementation has been shown to be beneficial. By bypassing the impaired Complex I, succinate can still provide electrons to the ETC via Complex II, thereby rescuing or improving mitochondrial respiration and energy production. nih.govnih.gov Studies on cultured fibroblasts from patients with Leigh syndrome, a mitochondrial disorder, showed that cell-permeable succinate prodrugs improved mitochondrial respiration. nih.govnih.gov Similarly, in experimental models of cerebral ischemia, succinic acid derivatives helped restore mitochondrial function, increasing ATP-generating activity and the mitochondrial membrane potential. researchgate.net

However, high concentrations of succinate can also have inhibitory effects on mitochondrial respiration, potentially through the enhanced production of ROS. nih.gov

Enzyme Inhibition and Modulation of Enzyme Activity by 2-(3-Methoxybenzyl)succinic Acid Analogs

Derivatives of succinic acid have been identified as potent modulators and inhibitors of various enzyme systems, a property stemming from their structural similarity to the natural substrates of these enzymes.

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by pathogenic bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. nih.govnih.gov The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.

A series of 2,3-(S,S)-disubstituted succinic acids have been identified as potent inhibitors of the plasmid-borne MBL known as IMP-1. researchwithnj.comresearchgate.net These succinic acid derivatives act as inhibitors by interacting with the zinc ions in the enzyme's active site. nih.gov One carboxylate group can bind to a zinc ion and interact with key amino acid residues, while the second carboxylate group may bridge the two zinc ions, mimicking aspects of the enzyme-product complex. nih.gov The potency of these inhibitors can be exceptionally high, with some derivatives demonstrating inhibition in the nanomolar to low micromolar range. nih.govnih.gov

Table 1: Examples of Succinic Acid Derivatives as Metallo-β-lactamase (IMP-1) Inhibitors
InhibitorInhibition ValueNotesReference
2,3-(S,S)-disubstituted succinic acids (general series)Potent inhibitorsIdentified as a promising class of IMP-1 inhibitors. researchwithnj.com
Compound 23IC₅₀ = 0.0027 µMA highly potent inhibitor from a series of 2,3-(S,S)-disubstituted succinic acids. nih.gov
Compound 20707Kᵢ = 3.3 ± 1.7 µMA novel succinic acid derivative showing mixed inhibition. nih.gov
Aromatic-substituted succinic acid derivative (Compound 24)nM rangeIdentified through screening of a chemical collection. nih.gov

Succinic acid derivatives also interact with other crucial enzyme systems, notably succinate dehydrogenase (SDH) and α-ketoglutarate (α-KG)-dependent dioxygenases.

Succinate Dehydrogenase (SDH) Inhibition: SDH, or Complex II of the ETC, is a primary target for inhibition by molecules that mimic its substrate, succinate. mdpi.comslideshare.net The classic example is malonate, a dicarboxylic acid structurally similar to succinate, which acts as a competitive inhibitor by binding to the active site without being dehydrogenated. slideshare.netlibretexts.org A class of modern fungicides, known as SDHIs, has been specifically designed to inhibit this enzyme in fungi, thereby disrupting their cellular respiration. mdpi.com Research has shown that some of these synthetic inhibitors can have exceptionally high potency. nih.gov

α-Ketoglutarate-Dependent Dioxygenase Inhibition: This superfamily of non-heme iron(II) enzymes catalyzes various hydroxylation reactions, playing roles in processes like epigenetic regulation. researchgate.netnih.gov These enzymes use α-ketoglutarate as a co-substrate, which is decarboxylated to succinate during the reaction. nih.gov When intracellular succinate levels rise, as seen in SDH-deficient tumors, succinate can act as a product inhibitor, competing with α-ketoglutarate for binding to the enzyme's active site. oup.comnih.gov This inhibition of α-KG-dependent dioxygenases, such as histone demethylases, is a key mechanism linking TCA cycle dysfunction to oncogenesis. wikipedia.orgnih.gov

Table 2: Inhibition of Other Enzyme Systems by Succinic Acid and Its Analogs
Enzyme SystemInhibitorMechanism/PotencyBiological ContextReference
Succinate Dehydrogenase (SDH)MalonateCompetitive inhibitorClassic example of competitive enzyme inhibition. libretexts.org
Succinate Dehydrogenase (SDH)Compound 9d (Fungicide)IC₅₀ = 0.03 µMA potent synthetic inhibitor designed as a fungicide. nih.gov
α-Ketoglutarate-Dependent DioxygenasesSuccinateProduct/Competitive inhibitionAccumulated succinate in SDH-deficient tumors inhibits these enzymes, affecting epigenetics. oup.comnih.gov

Investigation of In Vitro Cellular Effects and Mechanistic Pathways

The metabolic and enzymatic modulation by succinic acid and its derivatives translates into a variety of observable cellular effects in vitro. These effects are highly context-dependent, varying with cell type, concentration, and the cellular environment.

In vitro studies have demonstrated that succinic acid can induce apoptosis (programmed cell death) in certain cancer cell lines. For instance, treatment with succinic acid showed apoptotic effects on T-cell acute lymphoblastic leukemia (T-ALL) and renal cancer cell lines, often without significantly harming healthy control cells. researchgate.netnih.gov The apoptotic mechanism in some cases was found to be dependent on caspase-3, a key executioner caspase. nih.gov

In non-cancerous cells, such as human dermal fibroblasts, succinic acid influences processes like cellular senescence. nih.govresearchgate.net Its effects appear to depend on oxygen levels; under certain conditions, it can lower the expression of senescence markers, potentially acting as a geroprotector. nih.gov It may also induce a state of "pseudohypoxia," helping to maintain cellular stemness. nih.govresearchgate.net

In endothelial cells, cell-permeable succinate derivatives have been shown to acutely disrupt endothelial barrier integrity, induce the formation of intercellular gaps, and alter the actin cytoskeleton, effects linked to mitochondrial stress and ROS production. mdpi.com

Table 3: Summary of In Vitro Cellular Effects of Succinic Acid and Its Derivatives
Cell TypeObserved EffectProposed Mechanistic PathwayReference
T-Cell Acute Lymphoblastic Leukemia (T-ALL)Anti-proliferative and apoptotic effects.Induction of apoptosis, in some cases dependent on caspase-3. nih.gov
Renal Cancer Cells (CAKI-2, ACHN)Reduced cell viability and induction of apoptosis.Induction of apoptosis. researchgate.net
Human Dermal FibroblastsModulation of cellular senescence and pluripotency.Regulation of senescence markers; induction of pseudohypoxia. nih.govresearchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs)Acute barrier permeability, altered cell size, and actin filament changes.Alteration of mitochondrial function and increased ROS production. mdpi.com

Modulation of Signaling Pathways (e.g., PI3K, HIFs) in Cellular Models

Cellular signaling pathways are complex networks that dictate cell function and fate. The Phosphoinositide 3-kinase (PI3K) and Hypoxia-Inducible Factor (HIF) pathways are central to processes like cell growth, proliferation, and adaptation to stress, and are often dysregulated in diseases like cancer. wikipedia.org

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates the cell cycle, promoting cell growth and survival. wikipedia.orgyoutube.com It is initiated by the activation of PI3K, a family of lipid kinases, often in response to extracellular signals from growth factors. nih.govnih.govyoutube.com Activated PI3K phosphorylates membrane lipids, creating docking sites for other proteins, notably the kinase AKT. nih.govyoutube.com Once activated, AKT influences a host of downstream targets that control protein synthesis, cell proliferation, and the inhibition of apoptosis (programmed cell death). wikipedia.orgyoutube.com Given its central role, hyperactivation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. wikipedia.orgnih.gov

The Hypoxia-Inducible Factors (HIFs) , particularly HIF-1α, are master transcriptional regulators that enable cells to adapt to low oxygen (hypoxic) conditions. nih.govmdpi.com In well-oxygenated cells, HIF-1α is rapidly degraded. However, under hypoxia, it becomes stable, translocates to the nucleus, and partners with the HIF-1β subunit. nih.govgoogle.com This complex then binds to specific DNA sequences called hypoxia-response elements (HREs) to activate genes involved in angiogenesis (new blood vessel formation), metabolic reprogramming (like switching to glycolysis), and other processes that help cells survive in a low-oxygen environment, a common characteristic of solid tumors. nih.govmdpi.com Some compounds can modulate HIF-1α expression and activity, representing a potential strategy for cancer therapy. mdpi.comnih.gov While direct studies on this compound are not available, research into related molecules continues to explore these pathways.

Mechanisms of Action in Cellular Assays (e.g., apoptosis induction in cell lines)

Apoptosis is a regulated process of programmed cell death essential for removing damaged or unwanted cells. Inducing apoptosis in cancer cells is a key strategy for anticancer therapies. researchgate.net Research has shown that succinic acid can exhibit anti-proliferative and apoptotic effects in various cancer cell lines.

In one study, succinic acid was investigated for its effects on T-cell acute lymphoblastic leukemia (T-ALL) cell lines (CCRF-CEM and MOLT-4). nih.gov The findings indicated that succinic acid could induce an apoptotic effect in these cancer cells at concentrations of 25 and 50 mmol after 48 hours of treatment. nih.gov Importantly, these concentrations did not show significant cytotoxic effects on healthy MRC-5 lung fibroblast cells, suggesting a degree of selectivity for cancer cells. nih.gov The mechanism of apoptosis was found to be caspase-3 dependent in the CCRF-CEM cell line, but not in the MOLT-4 line, indicating that the specific molecular pathway of apoptosis induction can vary between different cell types. nih.gov Further studies have also pointed to the potential of succinic acid and its derivatives to induce apoptosis in renal, endometrial, breast, and lung cancer cell lines. researchgate.net

CompoundCell LineCancer TypeObserved EffectKey Findings
Succinic AcidCCRF-CEMT-cell Acute Lymphoblastic LeukemiaApoptosis InductionEffect observed at 25 and 50 mmol; Caspase-3 dependent. nih.gov
Succinic AcidMOLT-4T-cell Acute Lymphoblastic LeukemiaApoptosis InductionEffect observed at 25 and 50 mmol; Not dependent on Caspase-3. nih.gov
Succinic AcidMRC-5Healthy Lung FibroblastNo significant cytotoxicityTested at 25 and 50 mmol for 48h. nih.gov

Research into Antioxidant and Anti-inflammatory Mechanisms in In Vitro Systems

In vitro studies have demonstrated that succinic acid and its derivatives possess antioxidant and anti-inflammatory properties. Antioxidants protect cells from damage caused by reactive oxygen species (ROS), while anti-inflammatory agents can modulate the immune response.

Succinic acid has been recognized for its antioxidant properties, which are beneficial in cosmetic and other applications. roquette.com These antioxidant effects are partly attributed to its ability to chelate metals and scavenge free radicals. Studies have also shown that succinate can have complex, context-dependent immunoregulatory effects on macrophages, which are key cells in the inflammatory process. nih.gov For instance, cell-permeable forms of succinate have been shown to suppress the secretion of inflammatory mediators like IL-6 and TNF in macrophages, suggesting an anti-inflammatory potential. nih.gov This indicates that succinate can induce anti-inflammatory responses, potentially through intracellular mechanisms. nih.gov

Antimicrobial Properties and Activity against Specific Microbial Species (in vitro)

Succinic acid is a naturally occurring organic acid that has been shown to inhibit the growth of various microbes. mdpi.com Its antimicrobial action is often dependent on the pH of the environment, as its un-dissociated form can more easily cross bacterial membranes. mdpi.com Once inside the more neutral cytoplasm of the bacterium, the acid dissociates, releasing protons and acidifying the cell's interior, which disrupts normal cellular function. mdpi.com

Research has demonstrated the in vitro antibacterial activity of succinic acid against several bacterial species. In one study, succinic acid isolated from pickled mustard showed strong activity against Staphylococcus aureus and Pseudomonas fluorescens. nih.gov The mechanism was found to involve damage to the bacterial cell membrane, leading to the leakage of intracellular components. nih.gov Another study highlighted succinic acid's bactericidal activity against Pseudomonas aeruginosa, a pathogen of concern in cystic fibrosis, particularly at pH levels below its pKa value. mdpi.com Furthermore, studies on monoesters of succinic acid have reported bioactivity against both bacterial and fungal strains, including E. coli, P. mirabilis, C. albicans, and A. niger. researchgate.net

CompoundMicrobial SpeciesAssay TypeResult
Succinic AcidStaphylococcus aureusMIC0.31 mg/mL nih.gov
Succinic AcidStaphylococcus aureusMBC0.31 mg/mL nih.gov
Succinic AcidPseudomonas fluorescensMIC0.63 mg/mL nih.gov
Succinic AcidPseudomonas fluorescensMBC0.63 mg/mL nih.gov
Succinic AcidPseudomonas aeruginosaBactericidal AssayStrong activity at pH < 4.2 mdpi.com
Benzyl (B1604629) Monoesters of Succinic AcidE. coliScreeningBioactivity Observed researchgate.net
Benzyl Monoesters of Succinic AcidP. mirabilisScreeningBioactivity Observed researchgate.net
Benzyl Monoesters of Succinic AcidC. albicansScreeningBioactivity Observed researchgate.net
Benzyl Monoesters of Succinic AcidA. nigerScreeningBioactivity Observed researchgate.net

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Analytical Methodologies for the Detection and Quantification of 2 3 Methoxybenzyl Succinic Acid in Research Samples

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 2-(3-methoxybenzyl)succinic acid, offering high-resolution separation from complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, dicarboxylic acids like this compound are generally non-volatile due to their polar carboxylic acid groups. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netnih.gov

The most common derivatization method is silylation, where the acidic protons of the carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. researchgate.netlsmu.lturan.ua The derivatization reaction is typically carried out at an elevated temperature to ensure complete conversion. lsmu.lturan.ua For instance, optimal conditions for the derivatization of succinic acid have been reported as using BSTFA at 70°C for 3-4 hours. uran.uaresearchgate.net Another approach is esterification, for example, using BF3/alcohol reagents. researchgate.netnih.gov

Once derivatized, the sample is injected into the GC-MS system. The separation occurs in the gas chromatograph based on the compound's boiling point and interaction with the stationary phase of the column. The mass spectrometer then detects and fragments the eluted compounds, providing a unique mass spectrum that allows for definitive identification and quantification. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity by monitoring specific fragment ions characteristic of the derivatized analyte. uran.ua

Table 1: Comparison of Derivatization Procedures for GC-MS Analysis of Dicarboxylic Acids

Derivatization MethodReagent(s)AdvantagesDisadvantagesTypical Conditions
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Provides thermally stable derivatives, enhances GC and MS performance, can be directly injected. researchgate.netDerivatives can be sensitive to hydrolysis. researchgate.net70°C for 3-4 hours. uran.uaresearchgate.net
EsterificationBoron trifluoride (BF3) in alcohol (e.g., methanol, butanol)Effective for converting carboxylic acids to esters. labrulez.comReaction by-products can be harmful to the GC column and instrument. labrulez.comVaries depending on the specific alcohol and catalyst used.

Liquid chromatography-mass spectrometry (LC-MS/MS) and its high-resolution variant, ultra-performance liquid chromatography-Orbitrap mass spectrometry (UPLC-Orbitrap-MS/MS), are increasingly the methods of choice for analyzing non-volatile compounds like this compound in complex mixtures. nih.gov These techniques offer the advantage of analyzing the compound in its native form, often eliminating the need for derivatization. nih.gov

In LC-MS/MS, the sample is first separated by liquid chromatography, typically using a reversed-phase column. wiley.comnih.gov The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov

UPLC-Orbitrap-MS/MS combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of the Orbitrap mass analyzer. wiley.commdpi.comfrontiersin.orgfrontiersin.org This allows for the confident identification of compounds based on their exact mass and provides enhanced sensitivity and a wider dynamic range. nih.govwiley.com This is particularly beneficial when analyzing complex biological or environmental samples where numerous other compounds may be present. wiley.commdpi.com

Optimization of Sample Preparation and Derivatization Procedures for Analytical Performance

Effective sample preparation is critical for achieving accurate and reliable results. The choice of method depends on the sample matrix and the analytical technique employed. For GC-MS analysis, the optimization of the derivatization procedure is paramount. Factors such as the choice of derivatizing agent, reaction time, and temperature must be carefully controlled to ensure complete and reproducible derivatization. lsmu.lturan.ua For instance, studies on succinic acid have shown that silylation with BSTFA at 70°C for 3-4 hours provides optimal results for quantification in biological samples. uran.uaresearchgate.net

For LC-MS analysis, sample preparation may involve simple dilution, filtration, or more complex procedures like solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. nih.govresearchgate.net Anionic exchange SPE cartridges can be particularly effective for selectively extracting organic acids from complex microbial samples. nih.govnih.govresearchgate.net

Spectrophotometric and Spectroscopic Methods for Quantitative Analysis

While chromatographic methods are generally preferred for their specificity, spectrophotometric methods can offer a simpler and more accessible approach for the quantitative analysis of carboxylic acids in certain contexts. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

One such method involves the conversion of carboxylic acids to their corresponding hydroxamic acids, which then form a colored complex with ferric ions. tandfonline.com Another approach involves reacting carboxylic acids with a reagent like 2-nitrophenylhydrazine (B1229437) (2-NPH) in the presence of a coupling agent to form colored hydrazide derivatives. tandfonline.com However, these methods may lack the specificity of chromatographic techniques and can be susceptible to interference from other compounds present in the sample. tandfonline.comias.ac.in

Enzymatic assays, which utilize the high specificity of enzymes, can also be employed for the quantification of specific dicarboxylic acids like succinic acid. megazyme.com These assays often involve a series of coupled enzymatic reactions that lead to a change in the absorbance of a cofactor like NADH, which can be measured spectrophotometrically. megazyme.com

Method Validation: Precision, Accuracy, and Sensitivity in Academic Research Contexts

The validation of any analytical method is essential to ensure that it is fit for its intended purpose. numberanalytics.comgmptrends.com In an academic research context, this involves demonstrating the method's precision, accuracy, and sensitivity. elementlabsolutions.comoxford-analytical.co.uk

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.comoxford-analytical.co.uk It is typically expressed as the relative standard deviation (RSD) of replicate measurements.

Accuracy is the closeness of the agreement between the measured value and the true or accepted reference value. elementlabsolutions.com It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is spiked into a sample matrix. core.ac.uk

Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. elementlabsolutions.com It is often characterized by the limit of detection (LOD), which is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value, and the limit of quantification (LOQ), which is the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. core.ac.ukdemarcheiso17025.com

For chromatographic methods, validation also includes assessing linearity, which is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. oxford-analytical.co.ukcore.ac.uk

Table 2: Key Parameters for Analytical Method Validation

ParameterDescriptionTypical Assessment in Research
PrecisionCloseness of agreement between replicate measurements. elementlabsolutions.comoxford-analytical.co.ukCalculation of Relative Standard Deviation (RSD) from multiple analyses of the same sample. core.ac.uk
AccuracyCloseness of the measured value to the true value. elementlabsolutions.comAnalysis of certified reference materials or spike-recovery experiments. core.ac.uk
Sensitivity (LOD/LOQ)The lowest concentration of analyte that can be reliably detected/quantified. demarcheiso17025.comDetermined based on the signal-to-noise ratio of the analytical response. elementlabsolutions.com
LinearityProportionality of the analytical signal to the analyte concentration over a defined range. oxford-analytical.co.ukAnalysis of a series of calibration standards and evaluation of the correlation coefficient (r²) of the resulting calibration curve. core.ac.uk
SpecificityAbility to measure the analyte of interest in the presence of other components. elementlabsolutions.comoxford-analytical.co.ukAnalysis of blank and spiked samples to assess for interferences. elementlabsolutions.com

Applications of 2 3 Methoxybenzyl Succinic Acid As a Chemical Synthon and in Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

A significant application of 2-(3-Methoxybenzyl)succinic acid is its use as a chiral synthon in the asymmetric synthesis of complex organic molecules. A notable example is the practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, a key chiral intermediate. nih.govresearchgate.net

The synthesis commences with the optical resolution of racemic this compound. nih.gov The (2R)-enantiomer is selectively separated by forming a diastereomeric salt with a chiral resolving agent, (1R,2S)-2-(benzylamino)cyclohexylmethanol. nih.govresearchgate.net This resolved (2R)-2-(3-Methoxybenzyl)succinic acid then serves as the chiral precursor for the subsequent steps.

The pivotal step in the synthesis is an intramolecular Friedel-Crafts reaction. This reaction cyclizes the succinic acid derivative to form an optically active tetralone intermediate. Subsequent catalytic hydrogenation and a Hofmann rearrangement yield the final product, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, without racemization. nih.gov This process highlights the utility of this compound in establishing a specific stereocenter that directs the formation of a complex chiral product.

Property Value
IUPAC Name 2-(3-methoxybenzyl)butanedioic acid
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Synonyms 2-(3-methoxybenzyl)butanedioic acid, 2-[(3-methoxyphenyl)methyl]butanedioic Acid
Table 1: Physicochemical Properties of this compound. cymitquimica.com

Utilization in the Development of Specialty Chemicals, Polymers, and Resins

While direct applications of this compound in large-scale polymer production are not widely documented, the broader class of succinic acid and its derivatives are recognized as key building blocks for bio-based polymers. news-medical.netpcimag.com Succinic acid is a precursor for various high-value derivatives and is used to produce biodegradable polymers like poly(butylene succinate) (PBS). nih.gov It is also incorporated into unsaturated polyester (B1180765) resins (UPRs), coatings, and adhesives. mdpi.comresearchgate.netpcimag.com

The incorporation of this compound into such polymer systems offers potential for tailoring material properties. The methoxybenzyl group could:

Enhance Thermal Stability: The aromatic ring can increase the glass transition temperature (Tg) of polyester resins compared to those made with purely aliphatic diacids. pcimag.com

Modify Mechanical Properties: The rigid aromatic structure can impact the hardness and flexibility of the resulting polymers. Studies on similar systems show that succinate-based coatings can be harder and more resistant to gouging. pcimag.com

Improve Chemical Resistance: The benzyl (B1604629) group can influence the polymer's interaction with solvents and other chemicals.

Succinic acid is used to create unsaturated polyester resins by reacting it with glycols (like ethylene (B1197577) glycol) and unsaturated anhydrides (like maleic anhydride). mdpi.comresearchgate.net These resins are then cross-linked to form durable thermosetting materials used in composites, coatings, and structural parts. mdpi.com The use of a substituted succinic acid, such as the title compound, could be explored to create resins with unique processing characteristics and final properties.

Integration into Novel Materials for Optoelectronic and Photonic Technologies

The integration of specific organic molecules into materials for optoelectronic and photonic applications is an area of intensive research. While this compound is not a primary component in currently commercialized technologies, its structure possesses features that suggest potential utility in this field. The combination of a photosensitive aromatic group (the methoxybenzyl moiety) and a versatile chemical linker (the succinic acid backbone) makes it an interesting candidate for designing functional materials.

Derivatives of similar aromatic structures are used in the development of materials for polymer solar cells and other organic electronic devices. The aromatic component can facilitate π-π stacking and influence charge transport properties, which are crucial for the performance of optoelectronic devices. The succinic acid portion of the molecule provides two carboxylic acid groups that can be used to esterify or otherwise link the molecule into a larger polymer backbone or onto a surface. This could allow for the precise positioning of the photoactive methoxybenzyl group within a material's architecture.

Bio-based Production and Biotechnological Applications of Succinic Acid and its Derivatives

The shift towards a bio-based economy has placed significant emphasis on the sustainable production of platform chemicals like succinic acid from renewable resources. news-medical.netmdpi.com Bio-based succinic acid is an attractive alternative to petroleum-derived feedstocks, offering a reduced carbon footprint. pcimag.com

Bio-succinic acid is produced via the fermentation of sugars by various microorganisms. mdpi.com Both natural succinate (B1194679) producers and metabolically engineered strains are utilized for this purpose. Key microorganisms include:

Actinobacillus succinogenes nih.gov

Mannheimia succiniciproducens nih.govmdpi.com

Basfia succiniciproducens

Escherichia coli (engineered) nih.govfrontiersin.org

Saccharomyces cerevisiae (engineered) mdpi.comfrontiersin.org

Metabolic engineering plays a crucial role in optimizing microbial strains for high-yield succinic acid production. nih.govfrontiersin.org Strategies focus on enhancing the carbon flux towards the reductive tricarboxylic acid (TCA) cycle, which is a primary pathway for succinate formation. This involves redirecting metabolic pathways away from competing by-products like acetate (B1210297) and ethanol (B145695), and ensuring a balanced supply of reducing equivalents (NADH). frontiersin.org The process also benefits from CO2 fixation, making it an environmentally advantageous technology. nih.gov

Microorganism Key Characteristics/Engineering Strategy Reported Succinic Acid Titer
Actinobacillus succinogenesNatural producer, efficient with CO₂ fixation.Up to 145.2 g/L (with in situ product removal)
Mannheimia succiniciproducensNatural rumen bacterium.High yields from various sugars.
Escherichia coli (Engineered)Well-understood genetics, engineered to reduce by-products (e.g., lactate, formate).Over 32 g/L in some engineered strains. frontiersin.org
Saccharomyces cerevisiae (Engineered)Robust industrial yeast, engineered for anaerobic succinate production.High titers achieved at low pH, simplifying downstream processing.
Table 2: Examples of Microorganisms Used for Succinic Acid Production. frontiersin.orgresearchgate.net

The recovery and purification of succinic acid from complex fermentation broths is a critical and often costly step, accounting for over 50% of the total production cost. cetjournal.itnih.gov The goal is to achieve high purity (>99.5%) and yield (>90%) for the final product to be commercially viable. cetjournal.it The downstream process typically involves several stages to separate the acid from microbial cells, residual nutrients, proteins, and other organic acid by-products. cetjournal.it

Several methods have been developed and are continuously being optimized:

Precipitation: This often involves adding calcium hydroxide (B78521) to the broth to precipitate calcium succinate. The succinate is then recovered by acidification with sulfuric acid, which unfortunately generates a significant amount of calcium sulfate (B86663) (gypsum) as a by-product. researchgate.net

Direct Crystallization: Succinic acid can be directly crystallized from the fermentation broth by lowering the pH and temperature. This method can be effective but may require multiple crystallization steps to achieve the desired purity. cetjournal.it

Membrane Separation: Techniques like electrodialysis are used to separate succinate ions from the broth across ion-exchange membranes under an electric field. This can concentrate the succinic acid and separate it from non-ionic impurities. nih.gov

Reactive Extraction: This method uses an organic solvent containing an extractant (e.g., aliphatic amines) to selectively pull the succinic acid from the aqueous fermentation broth into the organic phase. The acid can then be recovered from the solvent. researchgate.net

Chromatography: Ion exchange chromatography can be used to separate succinic acid from other similarly charged molecules, although the cost of resins and regeneration chemicals can be high. researchgate.net

Method Principle Advantages Challenges
Precipitation Formation of an insoluble salt (e.g., calcium succinate) followed by acidification.Relatively simple and established.Generates large amounts of solid waste (e.g., gypsum); high chemical consumption. researchgate.net
Direct Crystallization Lowering pH and temperature to induce crystallization of succinic acid.Can achieve high purity; avoids salt waste. cetjournal.itYield can be affected by impurities; may require multiple stages. cetjournal.it
Electrodialysis Separation of ions across membranes using an electric potential.Effective for desalting and concentration.Membrane fouling; high energy consumption. nih.gov
Reactive Extraction Use of an organic solvent and extractant to selectively remove succinic acid.High selectivity and potential for high purity.Use of organic solvents; complexity of solvent recovery and regeneration. researchgate.net
Table 3: Overview of Downstream Processing Methods for Succinic Acid. cetjournal.itnih.govresearchgate.net

Future Research Directions and Emerging Opportunities in 2 3 Methoxybenzyl Succinic Acid Studies

Development of Novel and Efficient Asymmetric Synthesis Strategies

The biological activity of chiral molecules is often stereospecific. Therefore, the development of efficient methods for the asymmetric synthesis of 2-(3-Methoxybenzyl)succinic acid is a critical research objective. Currently, there is a lack of established and highly efficient asymmetric synthetic routes specifically for this compound. Future research should focus on developing novel catalytic systems and methodologies to produce enantiomerically pure forms of this compound.

Key areas for exploration include:

Chiral Ligand and Catalyst Development: The design and synthesis of novel chiral ligands for transition metal catalysts could enable highly enantioselective transformations.

Organocatalysis: The use of small organic molecules as catalysts presents a green and sustainable alternative to metal-based catalysis. Investigating the application of chiral organocatalysts for the asymmetric synthesis of this compound is a promising avenue.

Biocatalysis: Employing enzymes as catalysts offers high selectivity and mild reaction conditions. The screening and engineering of enzymes for the stereoselective synthesis of this compound could provide an environmentally friendly and efficient production method. chemistryjournals.net

The successful development of these strategies will be crucial for obtaining the specific stereoisomers of this compound needed for detailed biological and pharmacological evaluation.

Exploration of Undiscovered Biochemical Roles and In Vitro Target Identification

The biochemical roles of this compound are largely unknown. As a derivative of succinic acid, a key intermediate in the Krebs cycle, it is plausible that this compound could interact with various enzymes and metabolic pathways. frontiersin.orgnih.gov Future research should aim to elucidate its biological functions and identify its molecular targets.

Potential research avenues include:

Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, particularly those involved in metabolic pathways related to succinic acid, could reveal potential inhibitory activities.

Cell-Based Assays: Investigating the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways, in different cell lines can provide insights into its biological activity.

Target Identification Technologies: Utilizing advanced techniques like affinity chromatography, mass spectrometry-based proteomics, and computational target prediction can help in identifying the specific protein targets of this compound.

Uncovering the biochemical roles of this compound could pave the way for its development as a therapeutic agent or a tool for studying biological processes.

Synergistic Integration of Computational and Experimental Approaches for Compound Design

The integration of computational modeling with experimental studies offers a powerful strategy for accelerating the discovery and optimization of novel compounds. For this compound, this synergistic approach can guide the design of new derivatives with enhanced properties.

Future research should focus on:

Molecular Modeling and Docking Studies: Computational docking simulations can predict the binding modes of this compound and its analogs to potential biological targets. This can help in understanding structure-activity relationships and in designing more potent and selective compounds.

Quantum Mechanical Calculations: Density Functional Theory (DFT) studies can be employed to analyze the electronic properties and reactivity of the molecule, providing insights that can guide synthetic efforts and predict biological activity. nih.gov

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

By combining computational predictions with experimental validation, researchers can streamline the drug discovery and development process for derivatives of this compound.

Advancement in Sustainable Production Methods and Circular Economy Contributions

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. strategicallies.co.ukcefic.org Developing sustainable production methods for this compound is essential for its long-term viability and environmental compatibility.

Key opportunities in this area include:

Bio-based Feedstocks: Investigating the use of renewable biomass as a starting material for the synthesis of this compound can reduce the reliance on fossil fuels. nih.gov

Green Solvents and Reagents: The development of synthetic routes that utilize environmentally benign solvents and reagents will minimize the environmental footprint of the production process.

Catalyst Recycling: Designing catalytic systems where the catalyst can be easily recovered and reused is a key aspect of sustainable chemistry. sciencedaily.com

Circular Economy Integration: Exploring how the production and use of this compound can be integrated into a circular economy model, for instance, by designing it for biodegradability or recyclability, would be a significant step towards sustainability. pwc.comlanxess.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 2-(3-Methoxybenzyl)succinic acid in complex biological or environmental matrices?

  • Methodological Answer : Ultra-performance liquid chromatography (UPLC) with fingerprint analysis is a robust approach. For example, UPLC can resolve 19 characteristic peaks in plant extracts, including structurally similar succinic acid derivatives, by optimizing mobile phase gradients and using photodiode array detection (PDA) at 230–280 nm. This method enables quantification at nanomolar concentrations, critical for environmental or metabolic studies . Mass spectrometry (MS) coupled with UPLC further enhances specificity for isomer discrimination.

Q. How is this compound identified in environmental samples, and what ecological significance does it hold?

  • Methodological Answer : Environmental detection involves solid-phase extraction (SPE) followed by LC-MS/MS, with a focus on sulfate-rich anaerobic zones. The compound is a microbial metabolite linked to sulfate-reducing bacteria activity, serving as a biomarker for anaerobic hydrocarbon degradation. However, its role is paradoxical: it occurs at nanomolar levels in situ but inhibits microbial growth in vitro, suggesting context-dependent ecological interactions . Sampling should prioritize sediment/water interfaces and employ isotopically labeled internal standards to mitigate matrix effects.

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound from precursor molecules?

  • Methodological Answer : Kinetic models based on furfural oxidation pathways (e.g., Baeyer-Villiger oxidation) are applicable. For example, a reaction network incorporating 2-hydroxyfuran isomerization to 2(3H)-furanone and subsequent oxidation to succinic acid can be modeled using differential equations. Parameter estimation (e.g., activation energies, rate constants) via nonlinear regression improves yield predictions. Statistical analysis of parameter correlations (e.g., between hydrogen peroxide concentration and selectivity) is critical for model validation .

Q. What experimental designs are effective for optimizing the microbial or catalytic production of this compound?

  • Methodological Answer : A two-stage approach using Plackett-Burman (screening) and central composite (optimization) designs is effective. For instance, Plackett-Burman can identify critical variables (e.g., pH, temperature, substrate concentration) among 8–10 factors, while central composite designs refine optimal conditions via response surface methodology (RSM). Statistical tools like ANOVA and lack-of-fit tests ensure robustness, with succinic acid yield as the primary response variable .

Q. How do conflicting hypotheses about the compound’s microbial inhibition mechanisms impact experimental design?

  • Methodological Answer : Contradictory data (e.g., environmental presence vs. in vitro toxicity) necessitate multi-omics approaches. Transcriptomic profiling of sulfate-reducing bacteria exposed to sub-inhibitory vs. inhibitory concentrations can clarify dose-dependent effects. Concurrently, isotopic tracing (e.g., ¹³C-labeled succinic acid) tracks metabolic flux disruptions. Controls must account for abiotic degradation and co-metabolites .

Q. What strategies enhance stereoselective synthesis of this compound derivatives for pharmaceutical applications?

  • Methodological Answer : Optical resolution using chiral auxiliaries (e.g., (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine) enables enantiomer separation. Crystallization conditions (solvent polarity, cooling rate) and circular dichroism (CD) monitoring are key. For scale-up, dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) improves efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.